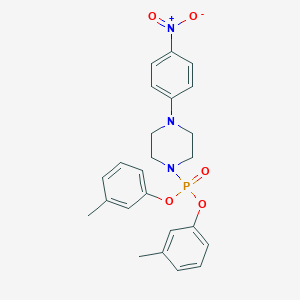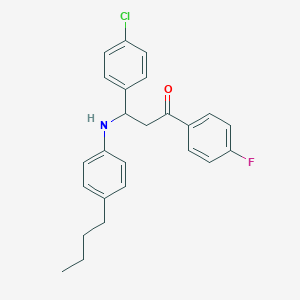![molecular formula C26H22INO5 B413569 5-cyclohexyl-1-(4-iodophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B413569.png)
5-cyclohexyl-1-(4-iodophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclohexyl-3-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 5-cyclohexyl-3-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves multiple steps, including the formation of the spiro structure and the introduction of the iodophenyl group. The synthetic route typically starts with the preparation of the furo[3,4-c]pyrrole intermediate, followed by the cyclization to form the spiro compound. The iodophenyl group is then introduced through a halogenation reaction using iodine and a suitable catalyst. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-cyclohexyl-3-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-cyclohexyl-3-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone exerts its effects involves interactions with specific molecular targets and pathways. The iodophenyl group may play a role in binding to target molecules, while the spiro structure contributes to the compound’s stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other spiro-fused heterocycles and iodophenyl derivatives. Compared to these compounds, 5-cyclohexyl-3-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is unique due to its specific combination of functional groups and spiro structure. This uniqueness contributes to its distinct chemical properties and potential applications. Similar compounds include:
- Spiro[indene-1,2’-pyrrole] derivatives
- Iodophenyl-substituted heterocycles
- Cyclohexyl-substituted spiro compounds
Properties
Molecular Formula |
C26H22INO5 |
|---|---|
Molecular Weight |
555.4g/mol |
IUPAC Name |
5-cyclohexyl-1-(4-iodophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C26H22INO5/c27-15-12-10-14(11-13-15)21-19-20(25(32)28(24(19)31)16-6-2-1-3-7-16)26(33-21)22(29)17-8-4-5-9-18(17)23(26)30/h4-5,8-13,16,19-21H,1-3,6-7H2 |
InChI Key |
KJYCISBNTAQCMW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)I |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4-cyanobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B413497.png)
![2-[(4-cyanobenzyl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B413498.png)
![N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B413500.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B413504.png)
![3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B413505.png)


![[5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B413510.png)
